Isotridecyl palmitate

Description

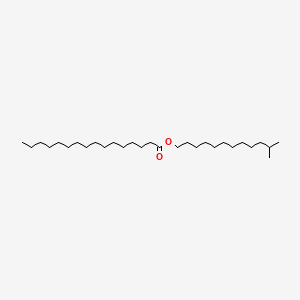

Isotridecyl palmitate is a branched-chain ester derived from palmitic acid (hexadecanoic acid) and isotridecyl alcohol (a C₁₃ alcohol with a branched structure). Palmitate esters are widely utilized in cosmetics, pharmaceuticals, and industrial applications due to their emollient, stabilizing, and solubility-enhancing properties . The isotridecyl group’s branching may enhance its spreadability, reduce viscosity, and improve biocompatibility compared to linear-chain counterparts, though specific studies are needed to confirm these traits.

Properties

CAS No. |

70364-64-6 |

|---|---|

Molecular Formula |

C29H58O2 |

Molecular Weight |

438.8 g/mol |

IUPAC Name |

11-methyldodecyl hexadecanoate |

InChI |

InChI=1S/C29H58O2/c1-4-5-6-7-8-9-10-11-12-13-17-20-23-26-29(30)31-27-24-21-18-15-14-16-19-22-25-28(2)3/h28H,4-27H2,1-3H3 |

InChI Key |

UPLMIMVLCPRUND-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

Other CAS No. |

70364-64-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Palmitate Esters

The following table summarizes key structural, functional, and application-based differences between isotridecyl palmitate and analogous compounds:

Key Comparative Insights

Structural Impact on Functionality

- Branching vs. Linearity : this compound’s branched isotridecyl group likely improves fluidity and reduces crystallization compared to linear esters like cetyl palmitate, which is solid at room temperature . Methyl palmitate’s short linear chain limits its use in biocompatible formulations due to high volatility .

- Chain Length : Longer chains (e.g., phytyl palmitate) enhance lipid solubility and integration into membranes, while shorter chains (e.g., isopropyl palmitate) prioritize rapid skin absorption .

Synthesis and Purity

- Retinyl palmitate’s microbial synthesis avoids corrosive catalysts and enables site-specific esterification, a critical advantage over chemical methods . This compound may face similar synthesis challenges unless optimized enzymatic routes are developed.

This compound’s branched structure may similarly minimize cellular toxicity, unlike palmitic acid (unesterified), which induces apoptosis in cardiomyocytes .

Industrial vs. Cosmetic Use

- Methyl palmitate’s role in coke deposits on catalysts highlights its industrial limitations , whereas isopropyl and isotridecyl palmitates are better suited for human applications due to milder profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.